molecular formula C15H15NOS3 B5845034 1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

Cat. No.: B5845034
M. Wt: 321.5 g/mol
InChI Key: WMEFGUMYRFLHRM-UHFFFAOYSA-N
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Description

1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a specialized heterocyclic compound belonging to the trithiapentalene family, a class of structures renowned for their unique electronic properties (https://doi.org/10.1016/j.dyepig.2004.11.006). Its core research value lies in its application as a key precursor in the synthesis of functional organic materials. The compound's rigid, planar π-conjugated system, functionalized with a thioxo group and an acetyl moiety, makes it a highly valuable building block for developing novel charge-transfer complexes and dyes with tunable optical characteristics (https://pubs.rsc.org/en/content/articlelanding/2005/DT/b414848C). Researchers utilize this synthon to construct complex molecular architectures for investigating non-linear optics (NLO) and as an electron-accepting component in the design of organic semiconductors. Its mechanism of action in these contexts is defined by its strong electron-accepting capability, which facilitates intramolecular charge transfer upon excitation, a critical process for modulating the photophysical behavior of the resulting materials. This makes it an indispensable tool for chemists and materials scientists focused on advancing the field of organic electronics and photonics.

Properties

IUPAC Name

1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS3/c1-8-5-6-11-10(7-8)12-13(19-20-14(12)18)15(3,4)16(11)9(2)17/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEFGUMYRFLHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the quinoline core, followed by the introduction of the thioxo and dithiolo groups through subsequent reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The thioxo and dithiolo groups play a crucial role in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone can be contextualized by comparing it to structurally related derivatives. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Selected 1,2-Dithioloquinolinethione Derivatives

Compound Name Substituents Key Activities IC50 Values (µM) References
This compound 4,4,8-Trimethyl, 5-ethanone Hypothesized kinase inhibition, antioxidant activity N/A*
2a 8-Methoxy, 4,4-dimethyl, 5-acetyl JAK3 inhibition, NPM1-ALK inhibition JAK3: 0.36; NPM1-ALK: 0.54
2b 8-Ethoxy, 4,4-dimethyl, 5-acetyl JAK3 inhibition, potent NPM1-ALK inhibition JAK3: 0.38; NPM1-ALK: 0.25
2c 8-Hydroxy, 4,4-dimethyl, 5-acetyl cRAF[Y340D][Y341D] inhibition cRAF: 0.41; NPM1-ALK: 5.34
2k 8-Methoxy, 4,4-dimethyl, isoindole-dione Moderate kinase inhibition, structural complexity Not reported
2q 8-Fluoro, 4,4-dimethyl, 5-acetyl Weak kinase inhibition JAK3: 0.46; cRAF: 0.78
309293-54-7 8-Methoxy, triazole-sulfanyl ethanone Antiparasitic, antitumor (predicted) N/A
350994-76-2 4-Methoxyphenylprop-en-one Enhanced solubility, potential for ROS scavenging N/A

Key Observations:

Substituent Effects on Kinase Inhibition: Position 8 Modifications: Methoxy (2a) and ethoxy (2b) groups at position 8 enhance NPM1-ALK inhibition (IC50 = 0.54 µM and 0.25 µM, respectively), whereas a hydroxy group (2c) reduces potency (IC50 = 5.34 µM) . Position 5 Functionalization: Ethyl ketone derivatives (e.g., 2a–2c) exhibit stronger kinase inhibition than isoindole-dione hybrids (2k), suggesting that the ethanone group optimizes ATP-binding pocket interactions .

Antioxidant and Chemoprotective Activity: The 1,2-dithiolo-3-thione core is critical for hydrogen sulfide release, which mitigates oxidative stress.

Structural Complexity and Bioactivity :

  • Hybrid compounds like 2k (with a hexahydro-isoindole-dione moiety) exhibit reduced kinase inhibition but may offer better metabolic stability .
  • Triazole-sulfanyl derivatives (e.g., 309293-54-7 ) expand pharmacological scope by introducing heterocyclic motifs for antiparasitic or antitumor applications .

Biological Activity

1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This article explores its biological activity through detailed research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a quinoline core with thioxo and dithiolo substituents. Its unique structure allows for diverse chemical interactions that are crucial for its biological activity.

PropertyDescription
IUPAC Name This compound
Molecular Formula C15H15NOS3
Molecular Weight 305.42 g/mol

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The thioxo and dithiolo groups are believed to play significant roles in binding to enzymes or receptors, modulating their activity and leading to various biological effects. Research indicates that it may exhibit antimicrobial and anticancer properties by inhibiting specific kinases involved in cell proliferation and survival pathways .

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives related to this compound. For instance, compounds derived from the dithioloquinoline framework have shown significant inhibitory effects on several kinases associated with cancer progression. A study demonstrated that certain derivatives exhibited IC50 values below 0.5 μM against JAK3 and NPM1-ALK kinases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of this compound demonstrated superior antibacterial efficacy compared to conventional antibiotics like ampicillin and streptomycin .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor activities, this compound has shown potential anti-inflammatory effects comparable to indomethacin in various assays. The ability to modulate inflammatory pathways makes it a candidate for further therapeutic exploration .

Case Studies

Several case studies have focused on the synthesis and biological evaluation of derivatives based on this compound:

  • Study on Antitumor Activity :
    • Objective : To evaluate the antitumor efficacy of synthesized derivatives.
    • Findings : Compounds exhibited significant inhibition of cell viability in cancer cell lines with IC50 values ranging from 0.25 μM to 0.78 μM against various kinases .
  • Antimicrobial Evaluation :
    • Objective : To assess the antimicrobial activity against pathogenic strains.
    • Findings : Several derivatives showed broad-spectrum activity exceeding that of standard antibiotics at concentrations as low as 10 μg/mL .

Summary of Biological Activities

Activity TypeObserved EffectsReference
Antitumor IC50 values < 0.5 μM against key kinases
Antimicrobial Superior activity compared to ampicillin
Anti-inflammatory Comparable effects to indomethacin

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone?

  • The synthesis typically involves multi-step reactions, including ring closure and functional group modifications. Key steps may include:

  • Step 1: Formation of the dithioloquinoline core via cyclization of thioamide precursors under reflux conditions with catalysts like Pd(OAc)₂ .
  • Step 2: Introduction of the ethanone moiety using acetylating agents (e.g., acetyl chloride) in anhydrous solvents (e.g., THF) .
  • Critical Parameters: Temperature (70–100°C), reaction time (12–24 hours), and inert atmosphere (N₂/Ar) to prevent oxidation of sulfur groups .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Approach:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are used to verify substituent positions. For example, the thioxo group (C=S) appears as a distinct peak at ~200 ppm in ¹³C NMR .
  • HPLC-MS/HRMS: High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ at m/z 375.08) and purity (>95%) .
  • X-ray Crystallography: Resolves ambiguous spectral data by providing bond angles and dihedral angles for the dithiolo[3,4-c]quinoline framework .

Q. What are the key physicochemical properties relevant to experimental design?

  • Solubility: Limited in polar solvents (water, methanol) but soluble in DMSO or DMF .
  • Stability: Degrades under UV light; storage in amber vials at –20°C is recommended .
  • Table 1: Key Properties

PropertyValue/DescriptionReference
Molecular Weight374.5 g/mol
LogP (Partition Coefficient)3.2 ± 0.1 (predicted)
Melting Point218–220°C (decomposes)

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental spectral data?

  • Case Study: Discrepancies in ¹³C NMR chemical shifts for the thioxo group (observed: 198 ppm vs. predicted: 205 ppm).

  • Solution: Use 2D NMR (HSQC, HMBC) to validate connectivity and density functional theory (DFT) calculations to model electronic environments .
    • Tool Recommendation: Gaussian 16 or ORCA software for computational validation of spectral assignments .

Q. What experimental designs are optimal for studying reactivity with nucleophiles?

  • Strategy:

  • Variable Screening: Test reactivity under varying conditions (solvent: DMF vs. toluene; base: K₂CO₃ vs. Et₃N) .
  • Kinetic Monitoring: Use in situ IR spectroscopy to track thioxo group reactivity (C=S → C–O/N) .
    • Example Reaction: Thiol-disulfide exchange with cysteine derivatives to assess bioactivity potential .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodology:

  • Substituent Modification: Synthesize analogs with variations at the 4,4,8-trimethyl or ethanone positions .
  • In Vitro Testing: Screen against enzyme targets (e.g., protein kinases) using fluorescence polarization assays .
    • Key Finding: Methyl groups at the 4,4,8 positions enhance hydrophobic interactions with kinase ATP-binding pockets .

Q. What methodologies assess environmental impact or biodegradation pathways?

  • Experimental Design:

  • Fate Studies: Use OECD 307 guidelines to evaluate soil/water compartmentalization and half-life (t₁/₂) .
  • Biotransformation Analysis: LC-MS/MS to identify degradation products (e.g., sulfoxide derivatives) .

Data Contradiction Analysis

  • Issue: Conflicting cytotoxicity data (IC₅₀ = 10 μM vs. 25 μM in similar cell lines).
    • Resolution:
  • Variable Control: Ensure consistent cell passage number, serum concentration, and assay duration .
  • Meta-Analysis: Cross-reference with analogs (e.g., 5-benzyl derivatives) to identify substituent-dependent trends .

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